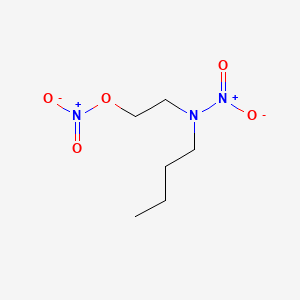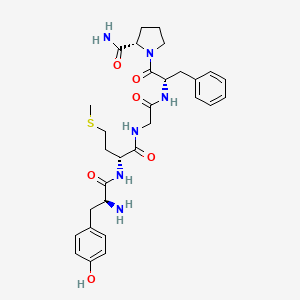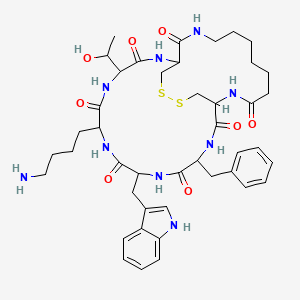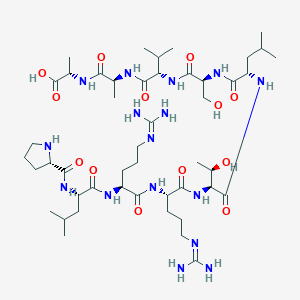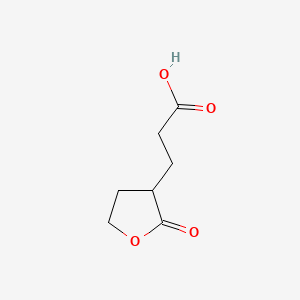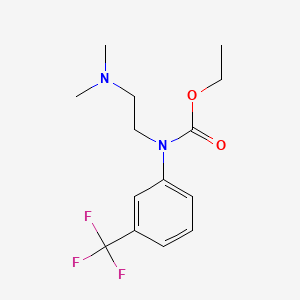
Flubanilate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flubanilate is a chemical compound known for its applications in various fields, including agriculture and pest control. It is a synthetic pyrethroid, which means it is designed to mimic the natural insecticidal properties of pyrethrins found in chrysanthemum flowers. This compound is primarily used as an acaricide, specifically targeting mites that infest crops and honey bee colonies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Flubanilate can be synthesized through several methods. One common route involves the reaction of α-bromo-isovaleric acid with 2-chloro-4-trifluoromethylaniline in the presence of pyridine to form an intermediate. This intermediate is then reacted with α-cyano-3-phenoxybenzyl alcohol to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chemical reactions under controlled conditions. The process includes the use of high-purity reagents and solvents to ensure the quality and efficacy of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Flubanilate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its chemical properties.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary but typically involve catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Flubanilate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of synthetic pyrethroids in various chemical reactions.
Biology: Researchers use this compound to investigate its effects on different biological systems, including its impact on insect physiology and behavior.
Medicine: Although primarily used in agriculture, this compound’s structure and properties are studied for potential medical applications, such as developing new insecticides with lower toxicity to humans.
Industry: this compound is widely used in the agricultural industry to control mite infestations in crops and honey bee colonies, helping to ensure healthy plant growth and pollination.
Mechanism of Action
Flubanilate exerts its effects by targeting the nervous system of mites and other pests. It works by binding to sodium channels in nerve cells, disrupting normal nerve signal transmission. This leads to paralysis and eventual death of the pest. The compound’s molecular targets include specific proteins involved in nerve signal propagation, making it highly effective against mites .
Comparison with Similar Compounds
Similar Compounds
Tau-fluvalinate: Another synthetic pyrethroid with similar applications in pest control.
Acrinathrin: Used as an acaricide and insecticide with a similar mode of action.
Amitraz: An acaricide with a different chemical structure but used for similar purposes.
Uniqueness
Flubanilate is unique due to its specific chemical structure, which provides a balance between efficacy and safety. Its ability to target sodium channels with high specificity makes it a potent acaricide with relatively low toxicity to non-target organisms, including humans .
Properties
CAS No. |
847-20-1 |
|---|---|
Molecular Formula |
C14H19F3N2O2 |
Molecular Weight |
304.31 g/mol |
IUPAC Name |
ethyl N-[2-(dimethylamino)ethyl]-N-[3-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C14H19F3N2O2/c1-4-21-13(20)19(9-8-18(2)3)12-7-5-6-11(10-12)14(15,16)17/h5-7,10H,4,8-9H2,1-3H3 |
InChI Key |
NBODAQXRWMHEBP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N(CCN(C)C)C1=CC=CC(=C1)C(F)(F)F |
Canonical SMILES |
CCOC(=O)N(CCN(C)C)C1=CC=CC(=C1)C(F)(F)F |
Key on ui other cas no. |
847-20-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


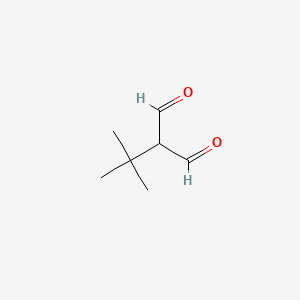
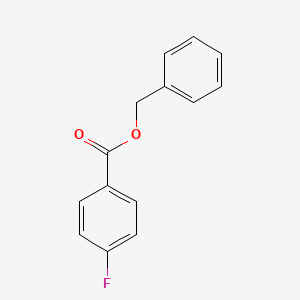
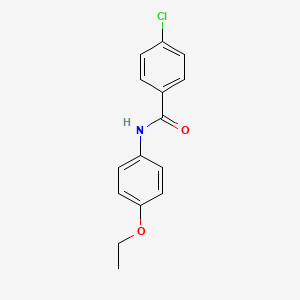
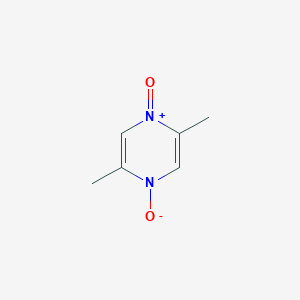
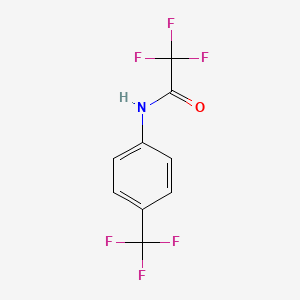
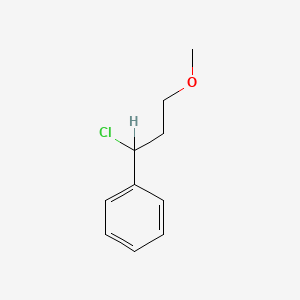
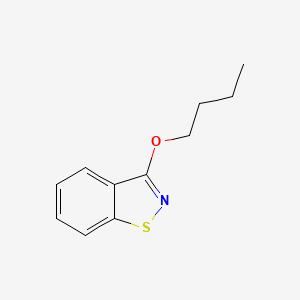

![2,5,8-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1620094.png)
